2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine
Description
Properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-4-2-1-3-6(9)7-5-8(7)14/h1-4,7-8H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLIRVSGYNYCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
Transition metal catalysts, particularly rhodium(II) and copper(I) complexes, are widely employed for cyclopropanation via carbene transfer reactions. A diazo compound, such as ethyl diazoacetate, reacts with a styrene derivative containing the trifluoromethoxy phenyl group to form the cyclopropane ring. For example, rhodium(II) acetate facilitates the reaction between ethyl diazoacetate and 2-(trifluoromethoxy)styrene in dichloromethane at 0°C, yielding the cyclopropane ester intermediate. Subsequent hydrolysis and Curtius rearrangement could introduce the amine group, though this pathway requires careful optimization to avoid racemization.
Simmons-Smith Reaction
The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, offers an alternative route. This method is stereospecific but less commonly applied to aromatic systems due to compatibility issues with electron-withdrawing groups like trifluoromethoxy. However, pre-functionalized alkenes with electron-donating substituents adjacent to the trifluoromethoxy group may enhance reactivity. For instance, 2-(trifluoromethoxy)allylbenzene treated with the Simmons-Smith reagent under inert conditions generates the cyclopropane framework, though yields remain moderate (~40–50%).
Amine Group Introduction
Reductive Amination
Reductive amination of a cyclopropane ketone precursor provides direct access to the amine. For example, 2-[2-(trifluoromethoxy)phenyl]cyclopropanone reacts with ammonium acetate in the presence of sodium cyanoborohydride, yielding the target amine after purification. This method benefits from commercial availability of borane-ammonia complexes but requires stringent control over reducing conditions to prevent ring-opening side reactions.
Gabriel Synthesis
The Gabriel synthesis, involving alkylation of phthalimide followed by hydrazinolysis, is another viable route. A cyclopropane bromide intermediate, synthesized via radical bromination of the corresponding cyclopropane, reacts with potassium phthalimide in DMF. Subsequent cleavage with hydrazine liberates the primary amine. This approach achieves higher regioselectivity but faces challenges in isolating the bromide intermediate due to the steric hindrance of the cyclopropane ring.
Trifluoromethoxy Group Stability
The trifluoromethoxy group’s electron-withdrawing nature necessitates mild reaction conditions to prevent decomposition. Studies indicate that temperatures exceeding 80°C or strong acidic/basic environments lead to cleavage of the O–CF3 bond. For instance, in a trial using palladium-catalyzed cross-coupling, the trifluoromethoxy group remained intact when reactions were conducted below 60°C in neutral solvents like toluene.
Stereochemical Control
Enantioselective synthesis of the (1S,2R) configuration, as indicated by the SMILES code in, employs chiral auxiliaries or asymmetric catalysis. Rhodium(II) carboxylates with chiral ligands, such as (R)-BINAP, induce diastereomeric excesses >90% in cyclopropanation steps. Alternatively, kinetic resolution using lipases during ester hydrolysis can enrich the desired enantiomer.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Key Challenges |
|---|---|---|---|
| Rhodium-Catalyzed | 65–75 | High (≥90% ee) | Diazo compound instability |
| Simmons-Smith | 40–50 | Moderate | Electron-deficient alkene |
| Reductive Amination | 55–60 | Low | Ring-opening side reactions |
| Gabriel Synthesis | 70–80 | High | Intermediate isolation issues |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective catalysts and solvent recovery. Copper(I) triflate, though less active than rhodium complexes, reduces costs by 60% in pilot trials. Continuous-flow reactors minimize exposure to hazardous intermediates, improving safety profiles for diazo compounds.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine serves as a valuable building block for creating more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired chemical properties.
Research indicates potential biological activities associated with this compound:
- Monoamine Oxidase Inhibition : Studies have shown that fluorinated phenylcyclopropylamines, including derivatives of this compound, can act as inhibitors of monoamine oxidases A and B (MAO A and MAO B). For example, trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine exhibited significant selectivity in inhibiting MAO A over MAO B, suggesting its potential as an antidepressant with fewer side effects compared to traditional options like tranylcypromine .
- Antiviral Research : The compound's structural characteristics may also lend themselves to antiviral applications. Research into cyclopropane derivatives has been linked to the development of inhibitors targeting viral polymerases, which could pave the way for new antiviral therapies .
Pharmaceutical Development
The potential of this compound in drug development is noteworthy:
- Pharmaceutical Intermediate : It may serve as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders due to its interaction with neurotransmitter systems. The trifluoromethoxy group enhances binding affinity to biological targets, thereby influencing pharmacological activity.
Case Study 1: MAO Inhibition
A study evaluated various fluorinated analogs of phenylcyclopropylamines for their inhibitory effects on MAO A and B. The findings indicated that structural modifications significantly impacted inhibition potency and selectivity. The most effective compounds demonstrated low micromolar inhibition against MAO A while maintaining moderate selectivity .
| Compound | MAO A IC50 (µM) | MAO B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine | 0.5 | 3.5 | 7:1 |
| Cis-2-fluoro-2-(para-fluorophenyl)cyclopropylamine | 50 | 27 | 1:27 |
Case Study 2: Antiviral Potential
In another study focused on developing antiviral agents against influenza virus polymerase, derivatives similar to this compound were synthesized and tested. Results indicated that specific substitutions on the cyclopropane ring could enhance antiviral efficacy while maintaining safety profiles .
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with molecular targets, which may include enzymes, receptors, or other proteins. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, while the cyclopropane ring may contribute to its stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Cyclopropane Derivatives with Trifluoromethyl/Trifluoromethoxy Groups
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., CAS 1820583-77-4) improve aqueous solubility, critical for in vivo studies .
- Electron-Withdrawing Effects : The -OCF₃ group offers stronger electron-withdrawing properties than -F or -CF₃, influencing electronic distribution and reactivity .
Non-Cyclopropane Analogs
Key Observations :
- Ring Strain : Cyclopropane derivatives exhibit higher ring strain than cyclopentane analogs, which may affect synthetic accessibility and stability .
- Amine Classification : Primary amines (e.g., target compound) are more reactive in Schiff base formation than secondary amines, relevant for prodrug design .
Substituent Variants in Aromatic Systems
Key Observations :
- Meta vs.
- Combined Substituents : Compounds with both -OCH₃ and -OCF₃ (e.g., CAS in ) demonstrate synergistic effects on bioavailability and blood-brain barrier penetration .
Biological Activity
2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a cyclopropane ring, which contributes to its conformational rigidity. The trifluoromethoxy substituent is expected to affect the compound's electronic properties, potentially enhancing its binding affinity to certain receptors or enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃N |
| Molecular Weight | 201.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1157555-15-1 |
The biological activity of this compound is hypothesized to involve interaction with specific biological macromolecules, such as enzymes or receptors. The trifluoromethoxy group may enhance the compound's ability to form hydrogen bonds, thereby modulating the activity of target proteins. This modulation can lead to various pharmacological effects, including anti-inflammatory, analgesic, or even anticancer properties.
In Vitro Studies
Recent studies have demonstrated the compound's potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, assays conducted on human liver microsomes indicated that this compound exhibits moderate inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.
In Vivo Studies
In vivo experiments using murine models have shown that administration of this compound can lead to significant reductions in tumor growth in xenograft models. The effective dose (ED50) was determined to be approximately 15 mg/kg when administered orally, indicating a favorable therapeutic window.
Case Studies
- Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of cyclopropanamines exhibit significant antitumor activities against various cancer cell lines. The presence of the trifluoromethoxy group was linked to enhanced cytotoxicity compared to non-fluorinated analogs .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The results suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | ED50 (mg/kg) |
|---|---|---|
| This compound | Moderate P450 inhibition; Antitumor effects | 15 |
| Fluconazole | Antifungal | 50 |
| Cyclopropyl derivatives | Varies widely | 20 - 30 |
Q & A
Q. What are the optimal synthesis routes for 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine, considering stereochemical control?
- Methodological Answer : The synthesis typically involves cyclopropanation strategies, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl group introduction, followed by cyclopropane ring formation via [2+1] cycloaddition. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can be employed. Evidence from analogous compounds suggests that substituents like trifluoromethoxy groups require inert reaction conditions (e.g., dry THF, argon atmosphere) to prevent decomposition . Yield optimization (70–85%) and enantiomeric purity (>90% ee) can be achieved using computational reaction path searches (e.g., ICReDD’s quantum chemical methods) to refine experimental parameters .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming the trifluoromethoxy group and cyclopropane ring. Coupling constants () in NMR (e.g., 5–8 Hz for cyclopropane protons) and shifts (-60 to -70 ppm) validate the substituents .
- X-ray crystallography : Resolves absolute stereochemistry. For example, in related cyclopropanamines, X-ray data confirmed the (1R,2S) configuration via bond angles (e.g., 59–61° for cyclopropane C-C-C) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodological Answer : Receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) and enzyme inhibition studies (e.g., monoamine oxidase) are common. For fluorinated analogs, fluorometric assays (e.g., FLIPR for calcium flux) can assess functional activity. Dose-response curves (IC values) should be validated with positive controls (e.g., clorgyline for MAO-A) and replicate experiments (n ≥ 3) .
Advanced Research Questions
Q. How do computational models (DFT, MD) aid in predicting reactivity and receptor interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates cyclopropane ring strain (∼27 kcal/mol) and electron-withdrawing effects of the trifluoromethoxy group on amine basicity (pK shifts by 1–2 units) .
- Molecular Dynamics (MD) : Simulates ligand-receptor docking (e.g., 5-HT receptor). For analogs, MD showed that the cyclopropane’s rigidity enhances binding entropy by reducing conformational flexibility .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal assays : Cross-validate receptor binding data with functional assays (e.g., cAMP accumulation vs. β-arrestin recruitment) .
- Experimental conditions : Control for variables like solvent (DMSO concentration <0.1%), cell line (HEK293 vs. CHO), and enantiomeric purity (use chiral HPLC to confirm >95% ee) .
- Meta-analysis : Pool data from multiple studies (e.g., via PRISMA guidelines) to identify trends, as done for fluorinated cyclopropanamines in MAO inhibition .
Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous flow chemistry : Reduces racemization risks by minimizing residence time (e.g., 2 min at 25°C for cyclopropanation) .
- Chiral chromatography : Use simulated moving bed (SMB) systems for large-scale enantiomer separation (>99% ee) .
- Process analytical technology (PAT) : Monitors reaction progress in real-time via inline FTIR or Raman spectroscopy to detect impurities early .
Q. What methodologies enable comparative studies with structurally similar fluorinated cyclopropanamines?
- Methodological Answer :
- SAR tables : Compare substituent effects (e.g., 4-fluorophenyl vs. trifluoromethoxy) on receptor affinity (e.g., 10-fold difference in K for 5-HT) and metabolic stability (e.g., microsomal t differences) .
- Crystallographic overlay : Superimpose X-ray structures (e.g., Protein Data Bank entries 6WGT and 6WGQ) to identify steric clashes from bulkier substituents .
- Free-Wilson analysis : Quantifies contributions of substituents (e.g., trifluoromethoxy vs. methoxy) to bioactivity using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
